molecular formula C16H12Cl2O4 B2984061 2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate CAS No. 431931-40-7

2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate

Cat. No. B2984061
CAS RN: 431931-40-7
M. Wt: 339.17
InChI Key: PIFBPKXRBYBMPR-UHFFFAOYSA-N
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Description

“2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate” is a chemical compound with the molecular formula C16H12Cl2O4 . Its molecular weight is 339.17 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate” is represented by the InChI code: 1S/C11H11ClO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate” is a solid at room temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its reactive sites, particularly the formyl and ester groups, allow for subsequent chemical reactions that can lead to a wide range of derivatives with potential applications in medicinal chemistry and material science .

Analgesic and Antiparkinsonian Activities

Derivatives of this compound have been synthesized and evaluated for their analgesic and antiparkinsonian activities. Studies have shown that certain thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives exhibit pharmacological properties that could be beneficial in treating pain and Parkinson’s disease .

Antibiotic Synthesis

The structure of 2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate makes it a promising candidate for the synthesis of new antibiotics. Its ability to act as a precursor in the formation of complex molecules can lead to the development of novel antibacterial agents .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFBPKXRBYBMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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